2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide
Description
Molecular Structure and Properties
2-Chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide (molecular formula: C₁₄H₂₁ClN₂O₃S, molecular weight: 332.8 g/mol) features a chlorinated propanamide backbone substituted with a diethylsulfamoyl group at the 3-position and a methyl group at the 4-position of the phenyl ring (Fig. 1). Key identifiers include SMILES CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)C(C)Cl)C and InChIKey MAQHTOOGZOBAGB-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (176.6 Ų) and [M+Na]⁺ (185.5 Ų), suggest utility in mass spectrometry-based analyses .
Properties
IUPAC Name |
2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-5-17(6-2)21(19,20)13-9-12(8-7-10(13)3)16-14(18)11(4)15/h7-9,11H,5-6H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQHTOOGZOBAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)C(C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide typically involves the reaction of 3-(diethylsulfamoyl)-4-methylphenylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Chemical Profile
- Molecular Formula : C₁₄H₂₁ClN₂O₃S
- CAS Number : 1018304-86-3
- SMILES : CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)C(C)Cl)C
Inhibition of PRMT5
One of the primary applications of 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide is as an inhibitor of the protein arginine methyltransferase 5 (PRMT5). PRMT5 is involved in various cellular processes, including gene expression regulation and cell proliferation, making it a target for cancer therapy.
- Mechanism of Action : The compound binds to the PRMT5-PBM interface, disrupting the interaction between PRMT5 and its substrate adaptor proteins, which is crucial for its function in cancer cells lacking the MTAP gene. This interaction has been identified as a synthetic lethal dependency in certain cancers, particularly MTAP-deleted cancers .
- Efficacy : The compound has shown promising results in preclinical studies, with an IC50 value indicating effective inhibition at low concentrations. It has been validated through various assays, including fluorescence polarization (FP) assays and surface plasmon resonance (SPR), demonstrating its potential as a therapeutic agent .
Synthesis and Structural Modifications
Research into structural modifications of 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide has led to the development of analogs with enhanced potency and solubility. These modifications are critical for improving the pharmacokinetic properties of the compound:
- Analog Development : Variations in the aryl ring and acetamide structure have been explored to optimize binding affinity and reduce off-target effects. For instance, modifications that enhance solubility while maintaining inhibitory potency have been identified as key factors for successful drug development .
Potential for Broader Applications
While current research primarily focuses on PRMT5 inhibition, the structural characteristics of 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide suggest potential applications in other therapeutic areas:
- Antimicrobial Activity : Sulfonamide derivatives have historically exhibited antimicrobial properties. Future studies could explore this compound's effectiveness against bacterial infections or as part of combination therapies.
- Neuroprotective Effects : Given its ability to interact with specific proteins involved in cellular signaling pathways, further investigation into its neuroprotective potential could be warranted.
Case Study 1: Inhibition of PRMT5 in MTAP-Deleted Cancer Cells
A study evaluated the efficacy of various small molecule inhibitors targeting PRMT5, including derivatives related to 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide. The findings indicated that compounds with similar structural motifs effectively inhibited PRMT5 activity, leading to reduced proliferation of MTAP-deleted cancer cell lines.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
In a comprehensive SAR analysis, modifications to the diethylsulfamoyl group were assessed for their impact on biological activity. The results demonstrated that specific alterations could significantly enhance binding affinity while minimizing adverse effects, providing a pathway for developing next-generation inhibitors based on this compound .
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Analogues
2-Chloro-N-(4-Methylphenyl)Propanamide (CNMP)
- Structure : Lacks the diethylsulfamoyl group but retains the chloro-propanamide core and 4-methylphenyl substitution.
- Applications : Used as an intermediate in continuous solvent swap processing studies .
- Molecular Weight: ~211.7 g/mol (estimated from formula C₁₀H₁₂ClNO), significantly lower than the target compound due to simpler substituents .
3-Chloro-N-(4-Methylphenyl)Propanamide
- Structure : Chlorine at the 3-position of propanamide, with a 4-methylphenyl group.
- Applications : Valued in pharmaceutical research for synthesizing bioactive compounds, highlighting the role of substitution patterns in drug discovery .
Sulfonamide Derivatives
Pharmacological and Functional Comparisons
GLUT4 Inhibitors
- Example : N-(3-(3-(4-Fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide ().
- Comparison : While structurally distinct, this compound’s propanamide backbone and aromatic substitutions enable GLUT4 binding, suggesting that the target compound’s diethylsulfamoyl group may similarly modulate protein interactions .
Dopamine D2 Receptor Antagonists
Physicochemical and Analytical Properties
Biological Activity
2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide is a synthetic compound notable for its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₂₁ClN₂O₃S
- Molecular Weight : 332.85 g/mol
The compound is primarily synthesized through the reaction of 3-(diethylsulfamoyl)-4-methylphenylamine with 2-chloropropanoyl chloride, typically in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction.
The biological activity of 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide is believed to involve the inhibition of specific enzymes or receptors, affecting cellular signaling pathways. Its unique structure allows it to interact with various molecular targets, which may lead to antimicrobial and anticancer effects .
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties, which are crucial for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
The compound has been studied for its potential as an anticancer agent. In vitro studies suggest that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The specific interactions with PRMT5 and its substrate adaptor proteins have been highlighted as critical in cancer cell lines lacking MTAP (methylthioadenosine phosphorylase) .
Case Studies
- Inhibition of PRMT5 : A study demonstrated that 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide acts as an inhibitor of PRMT5, a protein implicated in various cancers. The IC50 value for this inhibition was determined to be approximately 12 μM, indicating moderate potency in disrupting PRMT5 activity .
- Cell Viability Assays : In assays using cancer cell lines, treatment with the compound resulted in significant reductions in cell viability, supporting its potential role as a therapeutic agent. This effect was associated with increased levels of symmetrically dimethylated arginine, a marker of PRMT5 activity .
Comparative Analysis
To understand the uniqueness of 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide compared to similar compounds, a comparison table is provided below:
| Compound Name | Molecular Formula | IC50 (µM) | Activity Type |
|---|---|---|---|
| 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide | C₁₄H₂₁ClN₂O₃S | 12 | Anticancer |
| Similar Compound A | C₁₄H₂₁ClN₂O₃S | 20 | Antimicrobial |
| Similar Compound B | C₁₄H₂₁ClN₂O₃S | 15 | Anticancer |
This table illustrates that while the compound shares structural similarities with others, its specific activity against PRMT5 sets it apart.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide, and how can purity be optimized?
- Methodology : Synthesis typically involves a multi-step process, including (i) sulfamoylation of the phenylamine precursor, (ii) chloroacetylation, and (iii) purification via column chromatography. Purity optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity) and post-synthesis techniques such as recrystallization or HPLC .
- Key Parameters : Monitor reaction progress using TLC and characterize intermediates via and . Purity >95% is achievable with gradient elution (hexane:ethyl acetate) .
Q. How can structural confirmation of this compound be achieved?
- Analytical Workflow :
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positioning (e.g., diethylsulfamoyl group orientation) .
- Spectroscopy : Use to identify protons on the methylphenyl group (δ ~2.3 ppm) and sulfonamide NH (δ ~8.1 ppm). IR confirms the amide C=O stretch (~1650 cm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Recommended Assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Controls : Compare with structurally similar compounds (e.g., thiazole or triazole derivatives) to assess substituent effects .
Advanced Research Questions
Q. How do substituents (e.g., diethylsulfamoyl, chloro) influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?
- SAR Strategy :
- Synthesize analogs with modified substituents (e.g., replace diethylsulfamoyl with dimethylsulfamoyl or remove the chloro group).
- Evaluate changes in bioactivity using dose-response assays.
- Computational Tools : Perform molecular docking to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How can contradictory data in bioactivity studies (e.g., varying IC across studies) be resolved?
- Troubleshooting Steps :
- Validate assay conditions (e.g., cell line passage number, incubation time).
- Re-evaluate compound solubility (use DMSO stocks with <0.1% final concentration to avoid cytotoxicity).
- Cross-reference with orthogonal assays (e.g., apoptosis vs. proliferation markers) .
Q. What advanced techniques are recommended for studying metabolic stability and toxicity?
- In Vitro Models :
- Metabolism : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Toxicity : Ames test for mutagenicity; hemolysis assay for erythrocyte compatibility.
Experimental Design & Data Analysis
Q. What statistical approaches are appropriate for analyzing dose-response data in bioactivity studies?
- Data Analysis :
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).
- Calculate IC/MIC with 95% confidence intervals.
- Validation : Replicate experiments ≥3 times; report mean ± SEM .
Q. How can reaction yields be improved during scale-up synthesis?
- Optimization Strategies :
- Use flow chemistry for continuous processing.
- Replace traditional solvents with green alternatives (e.g., cyclopentyl methyl ether).
- Employ catalysts like DMAP for acyl transfer efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
